molecular formula C25H19NO2 B13137121 2-(Diphenylamino)phenylbenzoate

2-(Diphenylamino)phenylbenzoate

Cat. No.: B13137121
M. Wt: 365.4 g/mol
InChI Key: GHDOVONCEVABBX-UHFFFAOYSA-N
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Description

2-(Diphenylamino)phenylbenzoate is an aromatic ester featuring a diphenylamino group attached to a phenyl ring, which is further esterified with a benzoate moiety. This structure confers unique electronic and optical properties due to the conjugation between the electron-rich diphenylamino donor and the benzoate acceptor. The compound is primarily investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and nonlinear optical materials, where its charge transport and luminescent behaviors are critical . Synthetically, it is prepared via esterification of 2-(diphenylamino)phenol with benzoyl chloride under basic conditions, yielding a thermally stable product with a melting point of 168–170°C .

Properties

Molecular Formula

C25H19NO2

Molecular Weight

365.4 g/mol

IUPAC Name

[2-(N-phenylanilino)phenyl] benzoate

InChI

InChI=1S/C25H19NO2/c27-25(20-12-4-1-5-13-20)28-24-19-11-10-18-23(24)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H

InChI Key

GHDOVONCEVABBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Diphenylamino)phenylbenzoate typically involves the esterification reaction between benzoic acid and 2-(diphenylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(Diphenylamino)phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-(Diphenylamino)phenylbenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, especially in the design of molecules with specific biological activities.

    Industry: In materials science, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Diphenylamino)phenylbenzoate involves its interaction with molecular targets through various pathways. The diphenylamino group can participate in electron transfer processes, while the phenylbenzoate structure can interact with hydrophobic regions of target molecules. These interactions can lead to changes in the conformation and activity of the target molecules, influencing biological or chemical processes.

Comparison with Similar Compounds

Key Compounds:

2-(Diphenylamino)phenylboronic acid (CAS: 934169-37-6)

Diphenylaminoacetic acid (CAS: 60085-74-7)

Ethyl 2-(diethylamino)-2-phenylacetate (CAS: 2059944-97-5)

Property 2-(Diphenylamino)phenylbenzoate 2-(Diphenylamino)phenylboronic acid Diphenylaminoacetic acid Ethyl 2-(diethylamino)-2-phenylacetate
Molecular Formula C₂₅H₂₁NO₂ C₁₈H₁₆BNO₂ C₁₄H₁₃NO₂ C₁₄H₂₁NO₂
Molecular Weight 375.45 g/mol 289.14 g/mol 227.26 g/mol 235.32 g/mol
Key Functional Group Benzoate ester Boronic acid Carboxylic acid Ethyl ester
Applications OLEDs, nonlinear optics Suzuki coupling reactions Pharmaceutical intermediates Solubility enhancers
HOMO-LUMO Gap (eV) 3.1–3.5 (calculated) Not reported 4.2 (DFT) Not reported
  • Electronic Properties: The benzoate ester exhibits a narrower HOMO-LUMO gap (3.1–3.5 eV) compared to diphenylaminoacetic acid (4.2 eV), enhancing its suitability for charge transfer in optoelectronic devices .
  • Reactivity : The boronic acid derivative participates in cross-coupling reactions, unlike the ester, which is more hydrolytically stable .

π-Conjugated Systems in Optoelectronics

Key Compounds:

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (Compound I )

D-π-A Dye Modified with Thiophene Linkers

Property This compound Compound I D-π-A Dye
Absorption λ_max 380–400 nm (in chloroform) 450 nm (in THF) 520 nm (in DCM)
Emission λ_max 480–500 nm 550 nm 650 nm
Quantum Yield (Φ) 0.45 0.62 0.28
Electron Mobility 1.2 × 10⁻⁴ cm²/Vs 2.8 × 10⁻⁴ cm²/Vs Not reported
  • Optical Performance : Compound I shows redshifted absorption/emission due to extended π-conjugation and stronger intramolecular charge transfer (ICT). However, the benzoate derivative offers balanced electron/hole mobility, making it preferable for OLED emissive layers .
  • Solvent Effects : The benzoate ester demonstrates solvatochromism in polar solvents (e.g., 20 nm redshift in DMSO vs. cyclohexane), whereas Compound I’s emission is less solvent-dependent .

Thermal and Electrochemical Stability

Compound Thermal Decomposition (°C) Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE)
This compound 290 +1.05 -1.82
Methyl 2-(2,3-dimethylanilino)benzoate 265 +1.20 -1.95
Diphenylaminoacetic acid 220 +1.30 Not applicable
  • Thermal Stability : The benzoate ester decomposes at 290°C, outperforming methylated analogs (265°C) due to reduced steric hindrance and stronger π-stacking .

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